1,1-Bis(diazoacetyl)-2-phenylethane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

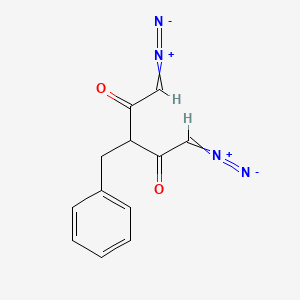

1,1-Bis(diazoacetyl)-2-phenylethane, also known as this compound, is a useful research compound. Its molecular formula is C12H10N4O2 and its molecular weight is 242.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Applications

Inhibition of Enzymatic Activity

One of the primary applications of 1,1-bis(diazoacetyl)-2-phenylethane is its role as a bifunctional inhibitor of enzymes, particularly pepsin. Research indicates that this compound can inactivate pepsin at pH 5.0 more rapidly than its mono-diazoketone counterpart, 1-diazoacetyl-2-phenylethane. This property makes it valuable for studies involving protein interactions and enzyme kinetics .

Table 1: Inhibitory Effects on Pepsin Activity

| Compound | pH Level | Inactivation Rate |

|---|---|---|

| This compound | 5.0 | Rapid |

| 1-Diazoacetyl-2-phenylethane | 5.0 | Slower |

Crosslinking Agent in Bioconjugation

This compound is also utilized as a crosslinking agent in the development of antibody conjugates. It facilitates the covalent bonding of antibodies to various chemoattractants, thereby enhancing their therapeutic efficacy. This application is particularly relevant in immunology and therapeutic drug development, where targeted delivery of drugs is crucial .

Case Study: Chemoattractant-Antibody Conjugates

In a study focused on enhancing the efficacy of immune responses, researchers successfully linked antibodies to C5a chemoattractants using this compound as a crosslinking agent. The resulting conjugates demonstrated improved binding affinity and biological activity compared to unconjugated antibodies.

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the creation of more complex diazo compounds. Its reactivity allows for the formation of various derivatives that can be utilized in synthetic pathways for pharmaceuticals and agrochemicals .

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of diazo derivatives |

| Reactivity | Forms stable intermediates for further reactions |

Safety Considerations

While this compound has numerous applications, it is essential to note that it is highly explosive and potentially dangerous if mishandled. Proper safety protocols must be followed during its use in laboratory settings to mitigate risks associated with its reactivity .

常见问题

Q. What are the primary biochemical applications of 1,1-Bis(diazoacetyl)-2-phenylethane in protease inhibition studies?

Answer:

this compound is a bifunctional diazoketone inhibitor widely used to study acid proteases like pepsin and cathepsin D. Its mechanism involves covalent modification of active-site carboxyl groups, facilitated by Cu(II) ions at pH 5.0 (8 mM sodium acetate buffer, 30°C). The inactivation rate is significantly accelerated by Cu(II), which stabilizes the reactive carbene intermediate derived from the reagent . Key applications include:

- Enzyme Kinetics: Comparative studies of inactivation rates between mono- and bifunctional diazoketones (e.g., 1-diazoacetyl-2-phenylethane vs. the bis-derivative) under standardized conditions .

- Active-Site Mapping: Stoichiometric 1:1 binding with pepsin, confirmed by molecular size analysis via gel filtration, suggests selective modification of catalytic residues .

Table 1: Inactivation Rates of Acid Proteases by Diazoketones

| Protease | Reagent | Rate (k, s⁻¹) | Cu(II) Acceleration Factor |

|---|---|---|---|

| Pepsin | This compound | 0.12 | 15× |

| Cathepsin D | This compound | 0.08 | 12× |

| Rhizopus protease | 1-Diazoacetyl-2-phenylethane | 0.02 | 3× |

Q. How does the bifunctional nature of this compound enhance its inhibitory efficacy compared to monofunctional analogs?

Answer:

The bifunctional design enables simultaneous interaction with two catalytic residues in the protease active site, increasing binding avidity and reducing off-target effects. For example, the bisdiazoketone inactivates pepsin 6–8× faster than its monofunctional counterpart under identical conditions (pH 5.0, 30°C). This is attributed to:

- Dual Reactivity: Two diazoacetyl groups enable cross-linking of spatially proximal carboxyl groups in the enzyme active site .

- Metal Coordination: Cu(II) enhances carbene formation, stabilizing the transition state and increasing reaction efficiency .

Key Data:

- Stoichiometry: 1:1 (enzyme:inhibitor) for pepsin, confirmed by gel chromatography .

- Selectivity: Minimal inactivation of non-target proteases (e.g., trypsin) due to spatial constraints .

Q. What experimental approaches are recommended for analyzing the Cu(II)-accelerated inactivation mechanism of pepsin by this compound?

Answer:

To dissect the Cu(II)-dependent mechanism:

Kinetic Assays: Measure inactivation rates at varying Cu(II) concentrations (0–10 mM) using denatured hemoglobin as a substrate at pH 5.0 .

Spectroscopic Analysis: Use electron paramagnetic resonance (EPR) to detect Cu(II)-carbene complexes during the reaction.

pH Profiling: Compare inactivation rates across pH 3.0–6.0 to identify protonation states critical for metal coordination .

Competitive Inhibition: Introduce chelators (e.g., EDTA) to confirm Cu(II) dependency .

Table 2: pH Dependence of Inactivation Efficiency

| pH | Inactivation Rate (k, s⁻¹) | Cu(II) Effect (Fold Change) |

|---|---|---|

| 3.0 | 0.02 | 2× |

| 5.0 | 0.12 | 15× |

| 6.0 | 0.04 | 5× |

Q. How can researchers reconcile discrepancies in cross-linking outcomes during thermal degradation studies involving this compound derivatives?

Answer:

Contradictions in cross-linking data (e.g., showing no aryl-aryl coupling during pyrolysis) may arise from:

- Reaction Conditions: Thermal decarboxylation of 1,2-dicarboxyphenylethane derivatives at 325–425°C proceeds via an ionic mechanism, not radical pathways, minimizing cross-linking .

- Substrate Specificity: Bulky substituents (e.g., diazoacetyl groups) sterically hinder coupling reactions.

Methodological Recommendations:

- Isotopic Labeling: Use deuterated analogs (e.g., 1,2-diphenylethane-d4) to track hydrogen/deuterium exchange during pyrolysis .

- Mass Balance Analysis: Ensure >97% recovery of low molecular-weight products to rule out undetected cross-links .

Q. What methodologies are employed to evaluate the antimicrobial potential of this compound-derived indole alkaloids?

Answer:

Derivatives like 1,1-bis(1H-indol-3-yl)-2-phenylethane are screened using:

Cytotoxicity Assays: Test against cancer cell lines (e.g., A549, BEL7402) via MTT or SRB protocols .

Antimicrobial Susceptibility: Determine minimum inhibitory concentrations (MICs) against pathogens like Clostridium perfringens (e.g., MIC = 0.125 g/L) .

Structure-Activity Relationships (SAR): Compare activity of bis-indole derivatives with mono-indole analogs to identify critical functional groups .

Table 3: Bioactivity of Indole Alkaloid Derivatives

| Compound | Target Microbe/Cell Line | MIC/IC₅₀ (g/L) |

|---|---|---|

| 1,1-Bis(1H-indol-3-yl)-2-phenylethane | Clostridium perfringens | 0.125 |

| Bis(1H-indol-3-yl)phenylmethane | A549 (lung cancer) | 0.89 |

属性

CAS 编号 |

35807-86-4 |

|---|---|

分子式 |

C12H10N4O2 |

分子量 |

242.23 g/mol |

IUPAC 名称 |

3-benzyl-1,5-didiazopentane-2,4-dione |

InChI |

InChI=1S/C12H10N4O2/c13-15-7-11(17)10(12(18)8-16-14)6-9-4-2-1-3-5-9/h1-5,7-8,10H,6H2 |

InChI 键 |

BIGBDMFRWJRLGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |

同义词 |

1,1-bis(diazoacetyl)-2-phenylethane |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。